molecular formula C10H20N2O2 B3389807 3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid CAS No. 938251-34-4

3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid

Cat. No. B3389807
CAS RN: 938251-34-4
M. Wt: 200.28 g/mol
InChI Key: HSZTYVSVUYZRLR-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid is a chemical compound with the CAS Number: 938251-34-4 . It has a molecular weight of 200.28 and its IUPAC name is 3-methyl-2-(4-methyl-1-piperazinyl)butanoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid is 1S/C10H20N2O2/c1-8(2)9(10(13)14)12-6-4-11(3)5-7-12/h8-9H,4-7H2,1-3H3,(H,13,14) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid is a powder that is stored at room temperature . Its molecular formula is C10H20N2O2 , and it has a molecular weight of 200.28 .

Scientific Research Applications

Therapeutic Agent for Leukemia

Imatinib, a therapeutic agent used to treat leukemia, has been structurally characterized in the form of its piperazin-1-ium salt . This molecule specifically inhibits the activity of tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell .

Anti-inflammatory Drug Development

In the scope of developing new drugs for the treatment of central inflammatory diseases, piperazine compounds have been synthesized and biologically evaluated . This suggests that “3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid” could potentially be used in the development of anti-inflammatory drugs.

Antibacterial Activities

Piperazine derivatives have been assayed for their in vitro antibacterial activities against representative Gram-positive and Gram-negative bacteria . This suggests potential applications of “3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid” in the development of new antibacterial agents.

PET Radiotracer Development

In the field of neuroinflammation research, a series of PET radiotracers have been synthesized and developed . These radiotracers target enzymes or receptors linked to neuroinflammation . This suggests potential applications of “3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid” in the development of new PET radiotracers.

Molecular Weight Determination

The molecular weight of “3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid” is 200.28 . This information is crucial in various scientific research applications, including stoichiometric calculations in chemical reactions, determination of molecular formulas, and characterization of the properties of the compound.

Storage and Handling

The compound is stored at room temperature and appears as a powder . This information is important for researchers in handling and storing the compound properly to ensure its stability and effectiveness.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with tubulin , suggesting that this compound may also target tubulin or related proteins.

Mode of Action

A compound with a similar structure was found to bind to the colchicine binding site of tubulin , which could suggest a similar mode of action for this compound.

Result of Action

A compound with a similar structure was found to induce apoptosis in bt-474 cells , suggesting that this compound may have similar effects.

properties

IUPAC Name

3-methyl-2-(4-methylpiperazin-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(2)9(10(13)14)12-6-4-11(3)5-7-12/h8-9H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZTYVSVUYZRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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